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Introduction to SAR7334

SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6)

channel, which is a calcium-permeable ion channel [1] [2] [3]. It was developed to investigate the role of

TRPC6 in various pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and

lung edema [1] [4]. Its key advantage over earlier inhibitors is its high potency and good oral bioavailability,

making it suitable for chronic in vivo studies [1].

Quantitative Pharmacological Profile

The table below summarizes the key activity data for SAR7334 against different TRPC channels.

Target Assay Type
IC₅₀
Value

Description

TRPC6 Patch-clamp 7.9 nM Inhibition of TRPC6-induced current [1] [2] [3].

TRPC6 Ca²⁺ Influx

(FLIPR)

9.5 nM Reduction in OAG-induced calcium influx [1] [3].

TRPC3 Ca²⁺ Influx

(FLIPR)

282 nM Reduction in OAG-induced calcium influx in CHO cells [1]

[3].
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Target Assay Type
IC₅₀
Value

Description

TRPC7 Ca²⁺ Influx

(FLIPR)

226 nM Reduction in OAG-induced calcium influx in HEK293 cells

[1] [3].

Key Findings on Selectivity:

SAR7334 is highly selective for TRPC6 over the closely related channels TRPC3 and TRPC7 [1].
It shows no effect on TRPC4 and TRPC5-mediated calcium entry, even at high concentrations,

confirming its specificity within the TRPC subfamily [1].

Experimental Protocols from Key Studies

The efficacy of SAR7334 has been validated in both cellular and animal models. Here are the methodologies

from cited research.

In Vitro Cellular Assays

Cell Lines Used: Tetracycline-inducible HEK293 cells expressing recombinant hTRPC6 or hTRPC7;

CHO cells expressing hTRPC3 [1].
Calcium Influx Measurement (FLIPR assay):

Procedure: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4/AM). After
incubation with SAR7334 or vehicle for 10 minutes, channel activity is stimulated with an

agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol). The fluorescence signal is measured using a
Fluorometric Imaging Plate Reader (FLIPR) to quantify calcium influx [1].

Whole-Cell Patch-Clamp Electrophysiology:
Procedure: This technique directly measures ion currents through the TRPC6 channel in the

cell membrane. Cells are held at a specific potential, and TRPC6 currents are activated.
Increasing concentrations of SAR7334 are applied to determine the degree of current blockade

[1].

In Vivo Animal Studies

Model for Acute Hypoxic Pulmonary Vasoconstriction (HPV):
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Procedure: Isolated perfused lungs from mice are used. SAR7334 is administered, and the

pulmonary vasoconstrictive response to hypoxia is measured, demonstrating its ability to
suppress TRPC6-dependent pulmonary responses [1].

Pharmacokinetics and Blood Pressure Study:
Animal Model: Spontaneously hypertensive rats (SHR) [1] [5].

Dosing: 10 mg/kg, administered orally (by gavage) [1] [5].
Key Result: SAR7334 was bioavailable after oral administration but did not change mean

arterial pressure in this model, suggesting TRPC6 may not play a major role in systemic blood
pressure regulation in this context [1].

Mechanism of Action and Therapeutic Applications

SAR7334 blocks TRPC6 channels, which are non-selective cation channels that allow calcium entry into

cells [2]. This calcium signaling is involved in various disease pathways.

The diagram below illustrates the role of TRPC6 in a key pathway and how SAR7334 intervenes, based on a

study of airway inflammation [6] [7].
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Diagram of the TRPC6-mediated oxidative stress pathway and SAR7334 inhibition.

This mechanism is supported by findings that both TRPC6-knockout mice and mice pretreated with

SAR7334 were protected from ozone-induced airway inflammation [6] [7].

Formulation and Handling Data

For laboratory research, the following information is provided by chemical suppliers:

Solubility: ≥ 74 mg/mL in DMSO (approx. 201 mM); insoluble in water [2] [3].
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Recommended Storage: -20°C powder form; 1 year in solvent at -20°C [2] [3].

In Vivo Formulation (Example): A clear solution can be prepared using 5% DMSO, 40% PEG300,
5% Tween-80, and 50% ddH₂O to achieve a concentration of 3.75 mg/mL [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.
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